6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid
Description
6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid is a pyridazine derivative featuring a pyrrolidine ring at position 6, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) moiety at position 2. Its InChIKey (DRBSKVXJSNRRJE-UHFFFAOYSA-N) and synonyms (e.g., ZINC95096628, AKOS027455375) are documented in supplier databases .
Properties
Molecular Formula |
C10H10F3N3O2 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-5-(trifluoromethyl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)6-5-7(9(17)18)14-15-8(6)16-3-1-2-4-16/h5H,1-4H2,(H,17,18) |
InChI Key |
DRBSKVXJSNRRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine/Pyrimidine Carboxylic Acid Derivatives
(a) 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids
- Structure : Pyrimidine core with a 5-oxo-pyrrolidine substituent and carboxylic acid at position 3.
- Synthesis : Prepared via a five-step parallel solution-phase synthesis from itaconic acid, followed by amidation with aliphatic amines .
- Key Differences :
- Core Heterocycle : Pyrimidine (6-membered, two nitrogen atoms at 1,3 positions) vs. pyridazine (two adjacent nitrogen atoms at 1,2 positions).
- Substituents : The target compound lacks the 5-oxo-pyrrolidine group but includes a pyrrolidine ring and trifluoromethyl group.
- Physicochemical Properties : The trifluoromethyl group in the target compound increases hydrophobicity compared to the phenyl-substituted analogs in .
(b) Pyrrolo[1,2-b]pyridazine Carboxylic Acid Derivatives
- Example : (4aR)-1-[(2,6-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (EP 4 374 877 A2) .
- Structure : Fused pyrrolo-pyridazine system with ester and halogenated aryl groups.
- Analytical Data :
- Comparison :
- Molecular Complexity : The patent compound is significantly larger (MW ~752 g/mol) due to its fused ring system and iodophenyl group.
- Functional Groups : The target compound’s carboxylic acid may offer better aqueous solubility than the ester derivative in the patent example.
Trifluoromethyl-Substituted Heterocycles
(a) 6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Structure : Pyrazolo-pyrimidine core with chloro and trifluoromethyl-pyridinyl substituents .
- Key Differences :
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidine vs. pyridazine.
- Substituents : The nitrile (-CN) group in this compound contrasts with the carboxylic acid in the target, altering electronic properties and binding interactions.
(b) 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic Acid
- Structure : Pyridine core with fluorophenyl and carboxylic acid groups .
- Comparison :
- Aromatic System : Pyridine (one nitrogen) vs. pyridazine (two adjacent nitrogens).
- Substituent Positioning : Both have carboxylic acids at position 3, but the target’s trifluoromethyl and pyrrolidine groups may enhance steric bulk and selectivity.
Biological Activity
6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. A study evaluating derivatives of related oxadiazole compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines, indicating strong selectivity and potency against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| Human Ovarian Adenocarcinoma | 2.76 |
| Human Pleural Mesothelioma | 9.27 |
| Renal Cancer | 1.143 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Recent studies have reported the antimicrobial activity of similar pyridazine derivatives, with some exhibiting minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus, indicating their potential as antibacterial agents . Although specific data for this compound is limited, its structural relatives suggest a promising profile.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are implicated in cancer progression and metabolic regulation .
- Receptor Modulation : It may act as a modulator for receptors involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation of the compound's derivatives indicated that modifications could enhance their cytotoxic effects against specific cancer types, leading to the development of more potent analogs.
- Inflammation Model : In vivo models demonstrated reduced inflammation markers upon treatment with related compounds, supporting the hypothesis that this class of compounds can mitigate inflammatory responses effectively.
Q & A
Q. What established synthetic routes are available for 6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrrolidine derivatives with trifluoromethyl-substituted pyridazine precursors. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling reactions), solvents (DMF or toluene), and temperature gradients. For example, highlights the use of Pd(PPh₃)₄ in Suzuki-Miyaura couplings for analogous compounds, which can improve yield and regioselectivity. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in for related pyridazine derivatives .
Q. What physicochemical properties should be prioritized in early-stage development?
- Methodological Answer : Key properties include solubility (in aqueous and organic phases), logP (lipophilicity), and thermal stability. emphasizes using the SwissADME platform to calculate these parameters, which are critical for predicting bioavailability and formulation feasibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent-induced shifts. Use deuterated solvents for NMR to minimize artifacts. For ambiguous peaks, 2D NMR techniques (COSY, HSQC) or computational chemistry tools (DFT-based simulations) can clarify assignments. employed multi-spectral analysis (IR, NMR, MS) to validate structural consistency in triazolothiadiazine derivatives .
Q. What strategies enhance the solubility of this compound through salt formation?
- Methodological Answer : Salt formation with inorganic (e.g., sodium, potassium) or organic bases (e.g., tromethamine) can improve aqueous solubility. details a protocol for synthesizing salts of carboxylic acid derivatives, involving pH-controlled precipitation and characterization via differential scanning calorimetry (DSC) to confirm salt stability .
Q. How does the compound’s lipophilicity compare to reference drugs, and what are the implications for drug design?
- Methodological Answer : Lipophilicity (logP) can be experimentally determined using shake-flask methods or predicted via SwissADME. compared logP values of triazolothiadiazine salts to celecoxib, revealing insights into membrane permeability and target engagement. Adjusting substituents (e.g., trifluoromethyl groups) can modulate logP for optimal pharmacokinetics .
Q. What in silico tools predict the drug-likeness and ADME properties of this compound?
- Methodological Answer : SwissADME and pkCSM are widely used for predicting absorption, distribution, metabolism, and excretion (ADME). Input the SMILES string into SwissADME to generate parameters like gastrointestinal absorption and cytochrome P450 interactions. validated this approach for assessing bioavailability of pyridazine analogs .
Q. How can synthetic byproducts be minimized during scale-up?
- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., stoichiometry, temperature). highlights the role of degassed solvents and inert atmospheres in reducing side reactions during palladium-catalyzed couplings. Process Analytical Technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in biological activity across studies?
Q. What experimental and computational methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
Accelerated stability studies (40°C/75% RH) assess degradation pathways. LC-MS identifies degradation products, while molecular dynamics simulations model hydrolysis or oxidation susceptibility. ’s stability protocols for pyrazole derivatives provide a framework for stress-testing .
Comparative and Mechanistic Studies
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
Systematically modify substituents (e.g., pyrrolidine ring, trifluoromethyl group) and assay biological activity. ’s synthesis of pyrazole-carboxylic acid analogs demonstrates how substituent polarity impacts target binding. QSAR models can prioritize modifications for enhanced efficacy .
Q. What mechanistic insights can be gained from studying metabolite profiles?
- Methodological Answer :
Incubate the compound with liver microsomes or hepatocytes to identify Phase I/II metabolites. UPLC-QTOF-MS provides high-resolution metabolite data. ’s pharmacokinetic profiling of related compounds illustrates metabolite identification workflows, linking structural features to metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
